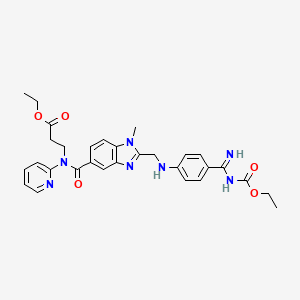
N-Ethoxycarbonyl Dabigatran Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethoxycarbonyl Dabigatran Ethyl Ester is a chemical compound with the molecular formula C30H33N7O5 and a molecular weight of 571.63 g/mol . It is a derivative of dabigatran, a direct thrombin inhibitor used as an anticoagulant . This compound is primarily used in pharmaceutical research and development, particularly in the synthesis and study of dabigatran and its analogs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxycarbonyl Dabigatran Ethyl Ester involves several steps, including acylation, amidation, and esterification reactions . One common synthetic route starts with the acylation of 4-chloro-3-nitrobenzoic acid, followed by amidation with an appropriate amine to form the intermediate . This intermediate undergoes esterification to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process is designed to minimize impurities and maximize efficiency, often employing automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-Ethoxycarbonyl Dabigatran Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic reagents such as amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-Ethoxycarbonyl Dabigatran Ethyl Ester has several scientific research applications, including:
Mechanism of Action
N-Ethoxycarbonyl Dabigatran Ethyl Ester exerts its effects by inhibiting thrombin, a key enzyme in the blood coagulation cascade . The compound binds to the active site of thrombin, preventing it from converting fibrinogen to fibrin, thereby inhibiting clot formation . This mechanism is similar to that of dabigatran, which is a direct thrombin inhibitor .
Comparison with Similar Compounds
Similar Compounds
Dabigatran Etexilate: A prodrug of dabigatran, used as an anticoagulant.
Dabigatran Ethyl Ester: An intermediate in the synthesis of dabigatran.
Deuterium-labeled Dabigatran Etexilate: Used in pharmacokinetic studies.
Uniqueness
N-Ethoxycarbonyl Dabigatran Ethyl Ester is unique due to its specific chemical structure, which allows it to be used as a reference standard and in the synthesis of dabigatran analogs . Its ability to undergo various chemical reactions and its applications in multiple scientific fields further highlight its uniqueness .
Properties
Molecular Formula |
C30H33N7O5 |
|---|---|
Molecular Weight |
571.6 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-(N-ethoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate |
InChI |
InChI=1S/C30H33N7O5/c1-4-41-27(38)15-17-37(25-8-6-7-16-32-25)29(39)21-11-14-24-23(18-21)34-26(36(24)3)19-33-22-12-9-20(10-13-22)28(31)35-30(40)42-5-2/h6-14,16,18,33H,4-5,15,17,19H2,1-3H3,(H2,31,35,40) |
InChI Key |
NROPEVJSKVOJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)NC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















